Product packaging for Ethyl Palmitoleate-d5(Cat. No.:)

Ethyl Palmitoleate-d5

Cat. No.: B1162471
M. Wt: 287.49
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Palmitoleate-d5 is a deuterated fatty acid ethyl ester (FAEE) specifically designed for use as an internal standard in advanced analytical research. Its primary application is in the precise quantification of non-oxidative ethanol metabolites, particularly in studies investigating alcohol exposure and metabolism. Researchers utilize this compound in liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for the accurate measurement of FAEEs in complex biological matrices such as meconium and hair . The incorporation of a deuterium (d5) label ensures minimal interference from endogenous compounds, providing superior analytical specificity and reliability for data normalization. FAEEs, including ethyl palmitoleate, are formed endogenously via esterification of ethanol and free fatty acids . They are recognized as important biomarkers due to their persistence in tissues and fluids much longer than ethanol itself . The analysis of these esters is critical in research areas such as the investigation of Alcohol-Associated Liver Disease (ALD), where dysregulated hepatic alcohol metabolism leads to the accumulation of FAEEs, contributing to liver injury through mechanisms like increased oxidative stress and disruption of cellular signaling pathways . Furthermore, the quantification of FAEE profiles in meconium is a validated research approach for identifying heavy prenatal ethanol exposure, aiding in the study of Fetal Alcohol Spectrum Disorders (FASD) . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate laboratory precautions.

Properties

Molecular Formula

C₁₈H₂₉D₅O₂

Molecular Weight

287.49

Synonyms

(9Z)-9-Hexadecenoic Acid Ethyl Ester-d5;  (Z)-9-Hexadecenoic Acid Ethyl Ester-d5;  Palmitoleic Acid Ethyl Ester-d5;  Ethyl (Z)-9-Hexadecenoate-d5;  Ethyl cis-9-Hexadecenoate-d5;  Ethyl Palmitoleate-d5;  cis-9-Hexadecenoic Acid Ethyl Ester-d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Ethyl Palmitoleate D5 for Research Applications

Strategies for Deuterium (B1214612) Incorporation During Ethyl Palmitoleate-d5 Synthesis

The introduction of deuterium into the ethyl palmitoleate (B1233929) structure is a targeted process, focusing on the ethyl ester moiety to create the d5 isotopologue. The most common and direct method for this is through chemical synthesis involving a deuterated reagent.

Esterification with Deuterated Ethanol (B145695): The principal strategy for synthesizing this compound is the Fischer esterification of palmitoleic acid with deuterated ethanol (ethanol-d5, CH₃CH₂OD or CD₃CD₂OH). In this reaction, palmitoleic acid is heated with an excess of ethanol-d5 (B126515) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen of the palmitoleic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen atom of the ethanol-d5. The subsequent loss of a water molecule yields the desired this compound. The use of ethanol-d5 as the reactant directly ensures the incorporation of the five deuterium atoms onto the ethyl group of the final product.

Alternative Synthetic Routes: While less common for producing the specific d5 isotopologue, other methods for deuterating fatty acids and their derivatives exist. One such approach is the Wittig reaction, which involves coupling a deuterated phosphonium (B103445) ylide with an aldehyde or ketone. nih.govresearchgate.net For this compound, this would be a more complex, multi-step process involving the synthesis of deuterated fragments. Another potential method is direct hydrogen-deuterium (H/D) exchange, where a pre-formed ethyl palmitoleate molecule is treated with a deuterium source like deuterium oxide (D₂O) under specific catalytic conditions (e.g., acid or metal catalysis) to exchange protons for deuterons at specific positions. researchgate.net However, for selective deuteration of the ethyl group, esterification with ethanol-d5 remains the most efficient and widely used method.

Isotopic Purity Assessment and Enrichment Verification for Tracer Studies

For this compound to function effectively as a tracer or internal standard, its isotopic purity and enrichment level must be accurately determined. Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms (in this case, five).

Mass Spectrometry (MS) is the primary analytical technique for this assessment. ansto.gov.au When the sample is ionized, the mass spectrometer separates the ions based on their mass-to-charge (m/z) ratio. Since deuterium is heavier than hydrogen, the d5-labeled ethyl palmitoleate will have a molecular weight approximately 5 Daltons higher than its non-deuterated counterpart.

The analysis provides an isotopic distribution, showing the relative abundance of different isotopologues (d0, d1, d2, d3, d4, d5). lgcstandards.com Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed, where the gas chromatograph first separates the ethyl palmitoleate from any impurities before it enters the mass spectrometer for isotopic analysis. lgcstandards.com High isotopic purity is crucial, as the presence of significant amounts of lower-deuterated species could interfere with quantitative analysis in tracer studies. nih.gov Commercial standards of this compound typically exhibit high isotopic purity, often exceeding 95%. lgcstandards.com

The table below shows a representative isotopic distribution for a commercial batch of this compound, as determined by mass spectrometry.

Table 1: Example Isotopic Purity Data for this compound

Isotopologue Relative Abundance
d0 0.02%
d1 0.06%
d2 0.02%
d3 1.44%
d4 2.40%
d5 96.06%

Data sourced from a representative Certificate of Analysis. lgcstandards.com

Structural Elucidation Techniques for Confirming Deuteration Position and Extent

Beyond confirming the isotopic enrichment, it is essential to verify that the deuterium atoms are located at the intended positions—specifically, on the ethyl group. Several powerful analytical techniques are used for this structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive method for determining the precise location of atoms within a molecule. nih.gov

Proton NMR (¹H NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group's protons (a quartet for the -CH₂- and a triplet for the -CH₃) would be significantly diminished or absent, providing strong evidence of successful deuteration at that position. ansto.gov.au

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. researchgate.netscirp.org The ²H NMR spectrum would show signals at chemical shifts corresponding to the ethyl group positions, confirming the location of the deuterium labels. core.ac.uk

Carbon-13 NMR (¹³C NMR): The presence of deuterium atoms attached to a carbon atom alters its signal in a ¹³C NMR spectrum (due to C-D coupling and isotopic shifts), providing further confirmation of the deuteration site. ansto.gov.au

Tandem Mass Spectrometry (MS/MS): This technique provides information about a molecule's structure by fragmenting it and analyzing the resulting pieces. acs.org The parent ion of this compound is selected and fragmented. The masses of the resulting fragment ions can reveal whether the deuterium labels are on the ethyl group or the fatty acyl chain. For instance, fragmentation that cleaves the ester bond would produce a deuterated ethanol-related fragment, confirming the location of the d5 label. researchgate.netmdpi.com

The combination of these techniques provides a comprehensive characterization of the this compound molecule, confirming its isotopic enrichment, purity, and the specific location of the deuterium atoms, thereby validating its use for high-precision research applications. lgcstandards.com

Advanced Analytical Methodologies Utilizing Ethyl Palmitoleate D5 As an Internal Standard

Sample Preparation Techniques for Deuterated Fatty Acid Ethyl Ester Analysis

Effective sample preparation is crucial to remove interferences from the sample matrix and to concentrate the analytes of interest before MS analysis.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and sensitive technique for extracting volatile and semi-volatile analytes like FAEEs from a sample's headspace. nih.govtandfonline.commdpi.com The method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. The FAEEs partition from the sample matrix into the headspace and then adsorb onto the fiber. mdpi.com

The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction time, and temperature. researchgate.netyoutube.com For lipophilic, semi-volatile compounds like FAEEs, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often chosen. tandfonline.com The sample is typically heated to increase the volatility of the FAEEs and facilitate their transfer to the headspace. tandfonline.com After extraction, the fiber is directly inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. tandfonline.commdpi.com The use of deuterated internal standards like ethyl palmitoleate-d5, added to the sample before extraction, is essential to correct for variability in the extraction process. tandfonline.com

ParameterDescriptionFindingSource
Technique Headspace Solid-Phase Microextraction (HS-SPME)A two-step method involving liquid extraction from the matrix followed by selective HS-SPME of the volatile esters. tandfonline.com
Fiber Coating Stationary PhaseA 65 μm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is particularly suitable for lipophilic, semi-volatile compounds like FAEEs. tandfonline.com
Conditions Extraction ParametersOptimized conditions often include a 5-minute equilibrium time and a 30-minute headspace adsorption time at 90°C. tandfonline.com
Desorption Analyte TransferThermal desorption is performed in the GC inlet, typically at 240°C for 5 minutes. tandfonline.com

Solid phase extraction (SPE) is a widely used sample cleanup and concentration technique based on the principles of liquid chromatography. nih.govnih.gov It is employed to isolate FAEEs from complex matrices, removing interfering compounds like other lipids. nih.gov The general procedure involves conditioning the SPE sorbent, loading the sample, washing away interferences, and finally eluting the analytes of interest. waters.comlibretexts.org

Different types of SPE cartridges can be used depending on the desired separation. Aminopropyl-silica columns are effective for isolating FAEEs and cholesteryl esters from more polar lipids. nih.gov A subsequent separation on an octadecylsilyl (ODS) or silica gel column can be used to separate FAEEs from cholesteryl esters if needed. nih.govnih.gov The choice of solvents for washing and elution is critical for achieving a clean extract and high recovery of the FAEEs. waters.com For example, a lipid mixture can be applied to an aminopropyl-silica column, and the FAEEs can be eluted with a non-polar solvent like hexane. nih.gov Adding the deuterated internal standard prior to the SPE process allows for the correction of any analyte loss during the extraction steps. mdpi.com

ParameterDescriptionFindingSource
Principle Analyte IsolationSPE is used to purify FAEEs from lipid mixtures, separating them from more polar or less polar interferences. nih.gov
Sorbent Types Stationary PhasesAminopropyl-silica is used to separate FAEEs and cholesteryl esters from other lipids. Octadecylsilyl (ODS) or silica gel columns can further separate FAEEs from cholesteryl esters. nih.govnih.gov
Procedure Elution StrategyA common strategy involves applying the lipid mixture and eluting the FAEE fraction with a non-polar solvent like hexane. nih.gov
Application Matrix CleanupSPE is a key step in cleaning up extracts from various biological samples before GC-MS or LC-MS/MS analysis. mdpi.com

Lipid Extraction and Derivatization Procedures for Diverse Biological Matrices

The accurate quantification of lipids from complex biological samples necessitates efficient and reproducible extraction and derivatization procedures. The choice of method is critical as it must accommodate the vast diversity of lipid species and the unique composition of different biological matrices, such as plasma, tissues, and cells. The primary goal of lipid extraction is to isolate lipids from other cellular components like proteins and carbohydrates, while derivatization aims to modify the lipid molecules to improve their volatility and thermal stability for gas chromatography (GC) analysis. restek.com

Commonly employed lipid extraction techniques for various biological matrices include:

Folch Method: This classic biphasic method uses a chloroform (B151607)/methanol (B129727) mixture to extract lipids. After homogenization, water is added to create two phases, with the lower chloroform phase containing the lipids. It is widely regarded as a robust method for a broad range of lipid classes.

Bligh and Dyer Method: A modification of the Folch method, this technique uses a different ratio of chloroform/methanol/water and is suitable for samples with higher water content.

Methyl-tert-butyl ether (MTBE) Extraction: This is a biphasic method that offers a safer alternative to chloroform. Lipids are partitioned into the upper MTBE layer, which simplifies sample handling.

Butanol/Methanol (BUME) Method: This technique is another effective method for extracting lipids from biological samples. mdpi.com

The selection of an extraction method can significantly impact the recovery of different lipid classes. For instance, studies comparing various protocols have shown differences in extraction efficiency for certain lipid classes across different tissue types. mdpi.com The addition of a stable isotope-labeled internal standard, such as this compound, prior to extraction is crucial. This allows for the correction of analyte loss during sample preparation, as the deuterated standard mimics the chemical behavior of the endogenous analyte throughout the extraction and derivatization process. mdpi.com

Following extraction, the lipid fraction, particularly fatty acids, is typically derivatized to enhance its suitability for GC analysis. The most common derivatization procedure is the conversion of fatty acids into fatty acid methyl esters (FAMEs) . restek.comnih.gov This process increases the volatility and thermal stability of the compounds, leading to improved chromatographic peak shape and resolution. restek.com Esterification can be achieved through acid-catalyzed (e.g., using BF₃-methanol or HCl-methanol) or base-catalyzed (e.g., using sodium methoxide) reactions. nih.gov The choice of reagent depends on the specific fatty acids being analyzed and the sample matrix. nih.gov

Table 1: Comparison of Lipid Extraction Methods

Method Solvent System Phases Key Advantages Key Disadvantages
Folch Chloroform/Methanol/Water Biphasic Gold standard, high recovery for many lipids Use of hazardous chloroform
Bligh & Dyer Chloroform/Methanol/Water Biphasic Suitable for high-water content samples Use of hazardous chloroform
MTBE MTBE/Methanol/Water Biphasic Safer than chloroform, easier phase separation May have lower recovery for some polar lipids

| BUME | Butanol/Methanol | Monophasic/Biphasic | Effective for various tissues | Can be less efficient for certain lipid classes |

Principles of Stable Isotope Dilution Assay (SIDA) for Absolute Quantification

Stable Isotope Dilution Assay (SIDA) is considered the gold standard for the absolute quantification of analytes in complex matrices, particularly in mass spectrometry-based lipidomics. researchgate.netnih.gov The fundamental principle of SIDA involves the addition of a known quantity of a stable isotope-labeled version of the target analyte to the sample at the earliest stage of analysis. This labeled compound, such as this compound, serves as an ideal internal standard because it is chemically identical to the endogenous analyte (Ethyl Palmitoleate) but has a different mass due to the presence of deuterium (B1214612) atoms. researchgate.net

This near-identical chemical and physical behavior ensures that the internal standard experiences the same processing variations as the analyte, including extraction inefficiencies, derivatization yield differences, and variations in instrument response. texilajournal.com By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification. clearsynth.com

Calibration Curve Construction and Linearity Assessment using this compound

For absolute quantification using SIDA, a calibration curve is constructed. nih.gov This is achieved by preparing a series of calibration standards containing a fixed amount of the deuterated internal standard (this compound) and varying, known concentrations of the unlabeled analyte (Ethyl Palmitoleate). chromatographyonline.com

The standards are analyzed using the chosen analytical method (e.g., GC-MS), and the instrument response for both the analyte and the internal standard is measured. A calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. chromatographyonline.com This relationship is typically linear over a specific concentration range. nih.gov

The equation of the line, derived from linear regression analysis, is then used to determine the concentration of the analyte in an unknown sample. This is done by adding the same fixed amount of this compound to the unknown sample, measuring the resulting peak area ratio, and using the calibration curve to calculate the analyte's concentration. chromatographyonline.com

Linearity Assessment is a critical part of validating the calibration curve. It confirms that the detector response ratio is directly proportional to the analyte concentration across the intended analytical range. Linearity is typically evaluated by examining the coefficient of determination (R²) of the calibration curve, which should ideally be ≥ 0.99. researchgate.net

Table 2: Example Calibration Data for Ethyl Palmitoleate (B1233929) using this compound as Internal Standard

Analyte Conc. (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
5 15,250 300,500 0.051
25 76,300 301,000 0.253
100 305,000 300,200 1.016
250 762,000 299,800 2.542

Evaluation of Method Precision and Accuracy with Deuterated Standards

The use of deuterated internal standards like this compound is fundamental for assessing the precision and accuracy of an analytical method. clearsynth.comlcms.cz

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Accuracy refers to the closeness of the mean of a set of results to the actual (true) value. It is often expressed as the percent recovery or relative error (%RE).

Precision and accuracy are evaluated by analyzing quality control (QC) samples at multiple concentration levels (e.g., low, medium, and high) across the range of the calibration curve. These QC samples are prepared independently from the calibration standards.

Intra-assay precision and accuracy are determined by analyzing replicate QC samples within the same analytical run.

Inter-assay precision and accuracy are assessed by analyzing the QC samples on different days.

The use of a deuterated standard ensures that any variability introduced during sample processing is accounted for, providing a true measure of the method's performance. texilajournal.com Regulatory guidelines often specify acceptance criteria for precision (e.g., RSD ≤ 15%) and accuracy (e.g., within ±15% of the nominal value) for bioanalytical method validation. nih.gov

Compensation for Matrix Effects in Complex Biological Samples

Matrix effects are a significant challenge in bioanalysis, especially when using techniques like electrospray ionization mass spectrometry, but they can also be a factor in GC-MS. nih.gov These effects arise from co-eluting endogenous components of the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. omicsonline.org

Stable isotope-labeled internal standards are the most effective tools to compensate for matrix effects. researchgate.netclearsynth.com Because this compound has virtually identical physicochemical properties and chromatographic retention time to the unlabeled Ethyl Palmitoleate, it experiences the same matrix-induced ion suppression or enhancement. texilajournal.com

When the ratio of the analyte signal to the internal standard signal is calculated, the variability caused by the matrix effect is canceled out. This ensures that the quantitative results are reliable and accurate, even in the presence of complex and variable biological matrices like plasma or tissue homogenates. lcms.cznih.gov The ability to correct for these effects is a primary reason why stable isotope dilution is the preferred method for quantitative bioanalysis. mdpi.com

Chromatographic Separation Techniques for Resolution of Deuterated Analogs

The separation of the analyte from its deuterated analog is generally not required in mass spectrometry-based detection, as they can be distinguished by their mass-to-charge ratio (m/z). However, the chromatographic method must be capable of separating the analyte and its internal standard from other interfering components in the matrix to prevent isobaric interferences and minimize matrix effects. Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like FAMEs. restek.com

Gas Chromatography Column Chemistry and Temperature Programming

The successful separation of FAMEs in a complex mixture is highly dependent on the choice of the GC capillary column and the temperature program used. nih.gov

Column Chemistry: The stationary phase of the column is the most critical factor. For FAME analysis, polar stationary phases are almost exclusively used. aocs.org

Polyethylene Glycol (PEG) Phases (e.g., Carbowax-type): These are common, polar columns that provide good separation of saturated and unsaturated FAMEs. restek.comaocs.org They separate compounds based on a combination of boiling point and polarity.

Cyanopropyl Phases: Highly polar stationary phases, such as those containing high percentages of cyanopropyl polysiloxane (e.g., HP-88, Rt-2560), are excellent for separating FAMEs based on their degree of unsaturation and for resolving cis and trans isomers. restek.comresearchgate.net On these columns, retention time increases with the number of double bonds.

Non-polar phases, while having greater thermal stability, generally offer inferior selectivity for the complex separations required in lipid analysis. nih.gov

Temperature Programming: Isothermal analysis (maintaining a constant column temperature) is often inadequate for samples containing compounds with a wide range of boiling points, such as a typical FAME mixture. chromatographytoday.comTemperature programming , which involves gradually increasing the column temperature during the analysis, is essential. alwsci.com

A typical temperature program for FAME analysis involves:

An initial low temperature to allow for the separation of the most volatile components.

A temperature ramp (or multiple ramps) at a controlled rate (e.g., 1-10 °C/min) to elute compounds with increasing boiling points in a reasonable time. chromatographytoday.com

A final hold at a high temperature to ensure that all less volatile components are eluted from the column.

Optimizing the temperature program is crucial for achieving good resolution between peaks while minimizing analysis time. alwsci.comnih.gov A well-designed program improves peak shape, enhances resolution, and shortens analysis times. alwsci.com For example, a multi-ramp program might be used, with a slower ramp rate during the elution of closely related isomers to maximize their separation. nih.gov

Table 3: Mentioned Compounds

Compound Name
Ethyl Palmitoleate
This compound
Chloroform
Methanol
Methyl-tert-butyl ether (MTBE)
Butanol
Fatty acid methyl esters (FAMEs)
BF₃-methanol
HCl-methanol
Sodium methoxide
Polyethylene Glycol (PEG)

Liquid Chromatography Stationary Phases and Mobile Phase Gradients

The accurate quantification of ethyl palmitoleate and other fatty acid ethyl esters (FAEEs) using a deuterated internal standard like this compound is highly dependent on the chromatographic separation method. The choice of stationary and mobile phases is critical for achieving the necessary resolution, selectivity, and sensitivity, particularly in complex biological matrices.

Research into the analysis of FAEEs has led to the development of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. In these methods, reversed-phase chromatography is a commonly employed technique.

A key component of this methodology is the stationary phase. One effective stationary phase that has been utilized for the chromatographic separation of FAEEs is a C8 column. For instance, a Poroshell 120 EC-C8 column (2.1×150 mm, 2.7 μm) has been successfully used. nih.gov This type of column provides a good balance of retention for the relatively nonpolar FAEEs while allowing for efficient separation from more polar matrix components. To protect the analytical column and extend its lifetime, a guard column of the same stationary phase material, such as a 2.1×5 mm, 2.7 μm, Poroshell 120 C8 Fast Guard, is often fitted. nih.gov

The mobile phase composition and gradient are equally crucial for the successful elution and separation of the analytes. A typical mobile phase for FAEE analysis consists of a two-solvent system. These solvents are often a combination of water and an organic modifier, with additives to improve ionization efficiency for mass spectrometry detection. For example, a mobile phase can be composed of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B). nih.gov

A gradient elution program is employed to ensure that the various FAEEs, which have different alkyl chain lengths and degrees of saturation, are adequately separated and eluted with good peak shape. An example of a gradient program used in conjunction with a C8 column for FAEE analysis is detailed in the table below. nih.gov

Table 1: Example of a Mobile Phase Gradient for FAEE Analysis

Time (minutes) Flow Rate (mL/min) % Solvent B (0.1% Formic Acid in Methanol)
0.0 0.3 82
6.0 0.3 90
7.0 0.3 100
11.0 0.3 100
11.1 0.3 82
15.0 0.3 82

This table is based on the gradient elution profile described in a validated method for FAEE analysis. nih.gov

In this gradient, the proportion of the organic solvent (methanol) is gradually increased over time. This increasing solvent strength allows for the sequential elution of the FAEEs from the C8 column, with the more nonpolar compounds eluting later in the run. The total run time for such a method is typically around 15 minutes. nih.gov To minimize contamination of the mass spectrometer's ion source with non-volatile salts and other early-eluting matrix components, the liquid chromatography eluent can be diverted to waste during the initial and final phases of the analytical run. nih.gov

The use of deuterated internal standards, such as this compound, is essential in these methods to compensate for any variability in the analytical process, including matrix effects that can cause ion enhancement or suppression, and to ensure accurate quantification of the target analytes. nih.gov

Applications of Ethyl Palmitoleate D5 in Biochemical and Biomedical Research

Elucidation of Lipid Metabolic Pathways and Flux Analysis

Stable isotope-labeled molecules have become a gold-standard method for studying the metabolism of lipids in biological systems. bioscientifica.com These tracers are safe and can be detected with high precision by mass spectrometry, allowing researchers to track the dynamic processes of lipid synthesis, transport, and breakdown. bioscientifica.comeurisotop.com Ethyl Palmitoleate-d5, while primarily used as a quantification standard, is representative of the types of labeled molecules that enable detailed investigation into metabolic pathways.

The use of stable isotopes to trace lipid metabolism allows for the quantitative evaluation of major pathways of fatty acid and triglyceride metabolism in vivo. scilit.comnih.gov Deuterium-labeled fatty acids serve as powerful molecular probes to investigate their metabolism, pharmacokinetics, and physiological roles. nih.gov By introducing a labeled compound into a biological system, scientists can follow its incorporation into various lipid fractions and measure the rates of synthesis and turnover. researchgate.net This tracer dilution technique involves administering a known amount of a labeled compound and monitoring its dilution by the appearance of the unlabeled equivalent (tracee) in the bloodstream or tissues. nih.gov This methodology provides quantitative information on the flux of substrates at both the whole-body level and across individual tissues. nih.gov

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, such as carbohydrates. researchgate.netyale.edu Dysregulation of DNL is associated with various metabolic diseases. biorxiv.org Stable isotope tracing is a key technique for quantifying the rate of DNL. biorxiv.org When cells or organisms are supplied with a labeled precursor, the isotopes are incorporated into newly synthesized lipids. By analyzing the isotopic enrichment in fatty acids like palmitate, researchers can calculate the contribution of DNL to the total fatty acid pool. nih.gov The ratio of specific fatty acids, such as palmitic acid to linoleic acid, is often used as an indirect index of DNL activity. nih.gov While this compound serves as an internal standard for quantification, its structure is directly related to palmitoleic acid, a monounsaturated fatty acid that can be produced through DNL and subsequent desaturation. nih.govnih.govmdpi.com

Esterification is the process of forming an ester from an alcohol and an acid, while hydrolysis is the reverse reaction. In lipid metabolism, these processes are fundamental to the formation and breakdown of triglycerides and other fatty acid esters. reagecon.comsemanticscholar.org Fatty acid ethyl esters (FAEEs), for instance, are formed by the esterification of fatty acids with ethanol (B145695). nih.gov The development of accurate methods to quantify FAEEs in biological samples is essential for studying these processes. nih.gov In such analytical methods, deuterated internal standards like this compound are indispensable for achieving precise quantification, allowing researchers to accurately measure the extent of esterification or hydrolysis under various experimental conditions. nih.govsciopen.com

Table 1: Applications of this compound in Lipid Metabolism Research
Research AreaApplication of this compoundPrinciple
Fatty Acid Synthesis & TurnoverInternal Standard for quantification of tracer fatty acidsProvides accurate measurement for kinetic modeling of fatty acid flux by correcting for sample loss during processing.
De Novo Lipogenesis (DNL)Internal Standard for quantifying newly synthesized fatty acidsEnables precise measurement of DNL rates by accurately quantifying the amount of labeled fatty acids produced from precursors.
Esterification & HydrolysisInternal Standard for substrate and product quantificationAllows for accurate determination of the rates of ester formation (e.g., FAEEs) and breakdown by mass spectrometry.

Role in Biomarker Discovery and Validation for Specific Biological Conditions

The precise measurement of endogenous molecules is critical for the discovery and validation of biomarkers for disease and exposure. This compound plays a vital role as an internal standard in the analytical methods used to quantify a class of important biomarkers.

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol formed in the body after alcohol consumption. nih.gov Their presence and concentration in various biological matrices, including blood, adipose tissue, and hair, serve as sensitive and specific markers for both recent and chronic alcohol intake. nih.govnih.govbohrium.com Unlike blood alcohol concentration, which reflects only very recent use, FAEEs can be detected for longer periods, providing a more comprehensive history of an individual's drinking habits. nih.gov

The most commonly detected FAEEs in individuals who have consumed alcohol are ethyl palmitate and ethyl oleate (B1233923). nih.govnih.gov To accurately quantify these and other FAEEs, analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used. nih.govnih.gov In these methods, a known amount of a stable isotope-labeled internal standard, such as this compound, is added to the sample at the beginning of the extraction process. sciopen.comcaymanchem.com Because the deuterated standard is chemically identical to the target analyte but has a different mass, it behaves identically during extraction and analysis, allowing it to correct for any loss of the analyte during sample preparation. This ensures the high accuracy and reproducibility required for a reliable biomarker test. nih.gov

The reliability of FAEEs as alcohol biomarkers has led to their application in forensic toxicology and the development of clinical assessment methods. nih.govnih.gov In forensic investigations, FAEE levels in postmortem tissues can serve as a marker for alcohol consumption prior to death. nih.gov In a clinical setting, quantifying FAEEs in hair provides a long-term record of alcohol use, which is valuable for monitoring abstinence and identifying chronic heavy drinking. nih.govdnalegal.com

The development of robust and standardized analytical methods is crucial for these applications. nih.gov The use of deuterated internal standards like this compound is a cornerstone of these methods. nih.govnih.gov By enabling precise and accurate quantification, these standards help establish definitive cutoff values to distinguish between social drinking and chronic excessive consumption, thereby aiding in both clinical diagnosis and forensic interpretation. unito.it The Society of Hair Testing, for example, has established consensus guidelines for the interpretation of FAEE concentrations, highlighting the importance of standardized and validated analytical procedures. dnalegal.comunito.it

Table 2: FAEEs as Alcohol Biomarkers and the Role of Deuterated Standards
Biomarker ClassSpecific AnalytesBiological MatrixRole of this compound
Fatty Acid Ethyl Esters (FAEEs)Ethyl Palmitate, Ethyl Oleate, Ethyl Stearate, Ethyl MyristateHair, Blood (Serum), Adipose TissueInternal Standard for accurate quantification via GC-MS or LC-MS.

Analysis in Meconium and Hair for Retrospective Exposure Assessments

This compound plays a critical role as an internal standard in the sensitive detection of fatty acid ethyl esters (FAEEs) in biological matrices like meconium and hair. These analyses are pivotal for the retrospective assessment of ethanol exposure, particularly in cases of in utero alcohol exposure or for monitoring chronic excessive alcohol consumption. nih.govusdtl.commdpi.com

The presence of FAEEs, such as ethyl palmitoleate (B1233929), in the meconium of a newborn is a strong indicator of maternal alcohol use during pregnancy. nih.govnih.govresearchgate.net Similarly, the accumulation of FAEEs in hair provides a long-term record of an individual's alcohol consumption patterns. mdpi.comnih.govnih.gov To ensure the accuracy and reliability of these measurements, a stable isotope-labeled internal standard is essential. This compound serves this purpose perfectly. Because it is chemically identical to the target analyte (ethyl palmitoleate) but has a higher mass due to the five deuterium (B1214612) atoms, it behaves similarly during sample extraction, cleanup, and chromatographic separation. nih.gov

In the laboratory, a known amount of this compound is added to the meconium or hair sample at the beginning of the analytical process. The sample is then processed, and the FAEEs are analyzed, typically using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.govmdpi.com The mass spectrometer can distinguish between the endogenous ethyl palmitoleate and the deuterated standard. By comparing the signal intensity of the analyte to that of the internal standard, analysts can correct for any loss of material during sample preparation, thereby achieving precise and accurate quantification. nih.gov

This methodology allows for the development of highly sensitive and validated assays capable of detecting multiple alcohol biomarkers simultaneously from a single small sample. nih.gov The use of this compound and other deuterated FAEEs enables the establishment of clear limits of quantification, ensuring that the results are robust and legally defensible, which is often a requirement in clinical and forensic toxicology. mdpi.com

Table 1: Analytical Methods for FAEE Detection Using Isotope-Labeled Standards

Analytical TechniqueBiological MatrixRole of this compoundPrimary Application
LC-MS/MSMeconiumInternal standard for accurate quantificationDetection of prenatal alcohol exposure nih.gov
GC-MS/MSHairInternal standard to correct for analytical variabilityMonitoring chronic excessive alcohol consumption mdpi.comresearchgate.net

Contribution to Advanced Lipidomics and Metabolomics Profiling

The application of this compound extends beyond alcohol biomarker analysis into the broader fields of lipidomics and metabolomics, which involve the comprehensive study of lipids and small molecules in biological systems. nih.govresearchgate.netnih.gov

Comprehensive Quantification of Lipid Species in Biological Samples

In lipidomics, one of the primary challenges is the accurate quantification of hundreds to thousands of distinct lipid species across a wide range of concentrations. nih.govmdpi.com Mass spectrometry (MS) is the preferred method for these analyses due to its high sensitivity and specificity. nih.gov However, MS-based quantification can be affected by various factors, including sample matrix effects and instrument variability.

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for overcoming these challenges. researchgate.net By adding a known quantity of the deuterated standard to a sample, researchers can normalize the signal of the corresponding endogenous lipid. This approach, known as stable isotope dilution analysis, significantly improves the precision and accuracy of quantification. This compound is particularly valuable for quantifying its endogenous counterpart and other related fatty acid esters within complex biological extracts. This ensures that the measured changes in lipid levels are truly biological and not artifacts of the analytical process. nih.gov

Integration into High-Throughput Quantitative Metabolite Panels

Metabolomics aims to measure the complete set of small-molecule metabolites in a biological sample, often in a high-throughput fashion to analyze large cohorts of samples. researchgate.netnih.govresearchgate.net These large-scale studies require robust and reproducible analytical methods to generate reliable data.

This compound and other stable isotope-labeled compounds are frequently integrated into quantitative metabolite panels. These panels are kits containing a mixture of dozens or even hundreds of deuterated standards, representing various metabolite classes. When this mixture is spiked into each sample, it allows for the simultaneous and accurate quantification of a wide array of endogenous metabolites. The inclusion of this compound in such panels facilitates the reliable measurement of specific FAEEs and other lipids as part of a broader metabolic profile, providing valuable insights into metabolic pathways and their dysregulation in disease.

Table 2: Advantages of Integrating this compound in Metabolomics Panels

AdvantageDescription
Improved AccuracyCorrects for matrix effects and ionization suppression in mass spectrometry.
Enhanced PrecisionMinimizes variability introduced during sample preparation and analysis.
High-Throughput CapabilityEnables reliable quantification across thousands of samples in large-scale studies.
Data ComparabilityEnsures that data generated across different batches and instruments are comparable.

Studies on Enzymatic Activities and Substrate Specificity

This compound also serves as a valuable tool in biochemical research for investigating the enzymes responsible for lipid metabolism.

Investigation of Carboxylesterase (CES) and Other Esterase Activities in FAEE Formation

Fatty acid ethyl esters are formed through the non-oxidative metabolism of ethanol, a process catalyzed by enzymes such as carboxylesterases (CES) and other non-specific esterases. nih.govmdpi.com These enzymes facilitate the esterification of fatty acids with ethanol. nih.gov Understanding the activity and substrate specificity of these enzymes is crucial for elucidating the mechanisms of alcohol-induced organ damage.

In such studies, this compound is used as an internal standard to accurately quantify the formation of ethyl palmitoleate in in vitro assays. By incubating a source of CES (e.g., liver microsomes) with palmitoleic acid and ethanol, researchers can measure the rate of ethyl palmitoleate production. mdpi.com The addition of this compound allows for precise measurement of the enzymatic product by LC-MS or GC-MS, enabling detailed kinetic analysis of the enzyme and assessment of how different conditions or inhibitors affect its activity.

Exploration of Isotope Effects in Biochemical Reactions

The replacement of hydrogen with deuterium can subtly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If a C-H bond is broken or formed in the rate-determining step of an enzymatic reaction, substituting hydrogen with deuterium will slow the reaction down.

While specific studies detailing the KIE of this compound are not widespread, its deuterated structure makes it a potential tool for such investigations. nih.gov By strategically placing the deuterium labels at different positions on the molecule, researchers could probe the mechanisms of enzymes that metabolize it. For example, if an enzyme abstracts a hydrogen atom from one of the deuterated positions during its catalytic cycle, a significant KIE would be observed. This information provides high-resolution details about the transition state of the reaction, helping to map the precise biochemical mechanism of the enzyme. nih.govnih.gov

Establishment and Maintenance of Reference Standards for Ethyl Palmitoleate D5

Importance of Certified Reference Materials in Analytical Science

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and metrological traceability in analytical science. For a specialized compound like Ethyl Palmitoleate-d5, which is often used as an internal standard in mass spectrometry-based analyses, a CRM provides a verified and reliable point of comparison. The certificate of analysis (CoA) accompanying a CRM for this compound is a critical document that details its certified properties.

A comprehensive CoA for this compound would typically include the following information:

Product Identification: This includes the compound name (this compound), catalog number, and batch or lot number.

Chemical Information: The molecular formula (C18H29D5O2) and the CAS number for the unlabeled compound (56219-10-4) are provided for unambiguous identification.

Certified Value and Uncertainty: The certified concentration of the solution or the purity of the neat material is stated, along with the associated measurement uncertainty. This uncertainty is calculated considering all potential sources of error in the characterization process and is expressed with a specified confidence level (e.g., 95%).

Method of Certification: The analytical techniques used to determine the certified value are described. For a deuterated standard, this would likely involve high-precision techniques such as quantitative nuclear magnetic resonance (qNMR) or mass spectrometry.

Traceability: A statement of metrological traceability is essential, indicating that the certified value is linked to a recognized national or international standard. This unbroken chain of comparisons ensures that results are comparable across different laboratories and over time.

Homogeneity and Stability: Information on the homogeneity of the material within the batch and its stability under specified storage conditions is provided. The expiration date of the certification is also clearly stated.

Instructions for Use: Proper handling, storage, and use of the CRM are outlined to ensure its integrity is maintained.

The use of a well-characterized CRM for this compound allows laboratories to calibrate instruments, validate analytical methods, and perform quality control checks with a high degree of confidence.

Interlaboratory Comparison and Harmonization of Analytical Methods

Interlaboratory comparison studies and proficiency testing (PT) schemes are vital for assessing the performance of analytical laboratories and for harmonizing analytical methods. In the analysis of fatty acid ethyl esters (FAEEs), where this compound would be used as an internal standard, such studies help to identify and mitigate biases in analytical procedures.

Organizations such as the International Olive Council and various proficiency testing providers offer programs that include the analysis of FAEEs in relevant matrices like edible oils. internationaloliveoil.org Participation in these programs allows laboratories to:

Benchmark Performance: Compare their analytical results for FAEEs with those of other laboratories.

Identify Methodological Issues: Discrepancies in results can highlight issues with extraction efficiency, instrument calibration, or data processing.

Promote Method Harmonization: By working towards consensus values for the concentration of analytes in a common sample, these studies encourage the adoption of best practices and standardized protocols.

The data from such a study could be presented as follows:

Laboratory IDReported Concentration of Ethyl Palmitoleate (B1233929) (mg/kg)z-scorePerformance Assessment
Lab A1.250.5Satisfactory
Lab B1.10-1.0Satisfactory
Lab C1.502.5Questionable
Lab D1.200.0Satisfactory
Lab E0.95-2.5Unsatisfactory

This table presents hypothetical data from an interlaboratory comparison study for the determination of ethyl palmitoleate. The z-score indicates how many standard deviations a laboratory's result is from the consensus value.

Quality Control and Quality Assurance Practices in Research Laboratories

Robust quality control (QC) and quality assurance (QA) practices are essential for generating reliable and reproducible data in any research laboratory. When using this compound as an internal standard for quantitative analysis, these practices ensure the integrity of the analytical measurements from sample preparation to final data reporting.

Key QC/QA practices include:

Method Validation: Before routine use, any analytical method employing this compound must be thoroughly validated. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Use of Control Materials: Regularly analyzing quality control samples with known concentrations of the target analytes is crucial for monitoring the performance of the analytical method over time.

Internal Standard Monitoring: The response of the internal standard, this compound, should be monitored in every sample and quality control. A significant deviation in the internal standard response can indicate a problem with the sample preparation or instrument performance.

Research findings from studies on the analysis of FAEEs provide valuable data that can be used to establish QC parameters. For example, a study on the determination of FAEEs in dried blood spots using LC-MS/MS reported the following validation data for ethyl palmitate:

Validation ParameterEthyl Palmitate
Lower Limit of Quantification (LLOQ)15 ng/mL
Intra-assay Precision (CV%) at LLOQ< 15%
Inter-assay Precision (CV%) at LLOQ< 15%
Accuracy at LLOQ85-115%

This table summarizes typical method validation parameters for the analysis of ethyl palmitate, for which this compound would serve as an ideal internal standard. nih.gov

Furthermore, a study on the rapid and accurate determination of FAEEs in human plasma by gas chromatography-mass spectrometry (GC-MS) provided the following performance data for ethyl palmitate:

Performance ParameterEthyl Palmitate
Lower Limit of Detection (LOD)5-10 nM
Lower Limit of Quantification (LOQ)60 nM
Instrument Precision (CV%)0.3%
Intra-assay Precision (CV%) for total FAEEs< 7%

This table presents performance characteristics of a GC-MS method for the analysis of ethyl palmitate, where a deuterated internal standard like this compound is crucial for achieving high precision. nih.gov

By establishing and adhering to these rigorous standards for reference materials, interlaboratory comparisons, and internal quality control, the scientific community can ensure the continued reliability and accuracy of analytical data generated using this compound.

Future Directions and Emerging Research Avenues for Ethyl Palmitoleate D5

Development of Novel Mass Spectrometry Technologies for Enhanced Sensitivity and Specificity

The analysis of Ethyl Palmitoleate-d5 and other lipid species is intrinsically linked to the capabilities of mass spectrometry (MS). Future advancements in MS technology are expected to significantly improve the sensitivity and specificity of lipid analysis, allowing for the detection of lower abundance species and more accurate quantification.

High-resolution mass spectrometry (HRMS), particularly techniques like Orbitrap MS and Fourier Transform Ion Cyclotron Resonance MS (FTICR-MS), will continue to be instrumental. nih.gov These technologies offer the mass accuracy and resolution needed to distinguish this compound from other closely related and isobaric lipid species within complex biological matrices. nih.gov The development of next-generation HRMS instruments with even greater resolving power and faster scan speeds will further refine the ability to perform comprehensive and untargeted lipidomics analyses. nih.gov

Tandem mass spectrometry (MS/MS) techniques are also evolving. Advanced fragmentation methods, beyond traditional collision-induced dissociation, will provide more detailed structural information, which is crucial for the unambiguous identification of lipid isomers. nih.gov This is particularly relevant when tracing the metabolic fate of the palmitoleate (B1233929) moiety of this compound. Furthermore, the coupling of mass spectrometry with ion mobility separation offers an additional dimension of separation, enhancing the ability to resolve complex lipid mixtures and improve signal-to-noise ratios for low-abundance species. nih.gov

Innovations in ionization techniques are also on the horizon. Novel ionization sources that minimize ion suppression effects and improve the ionization efficiency of lipids will lead to more accurate and reproducible quantification of this compound. mdpi.com The development of ambient ionization methods, which allow for the direct analysis of samples in their native state with minimal preparation, could revolutionize high-throughput screening applications involving deuterated lipid tracers. nih.gov

Table 1: Emerging Mass Spectrometry Technologies and Their Potential Impact on this compound Analysis

TechnologyPotential Impact on this compound Analysis
Next-Generation High-Resolution Mass Spectrometry (HRMS)Increased mass accuracy and resolution for unambiguous identification and quantification in complex samples.
Advanced Tandem Mass Spectrometry (MS/MS)Enhanced structural elucidation of metabolic products derived from this compound.
Ion Mobility-Mass Spectrometry (IM-MS)Improved separation of isomeric and isobaric lipid species, leading to more accurate quantification.
Novel Ionization SourcesReduced matrix effects and improved ionization efficiency for higher sensitivity and reproducibility.
Ambient Ionization Mass SpectrometryEnables rapid, high-throughput analysis with minimal sample preparation, suitable for large-scale metabolic screening.

Expansion of Stable Isotope Tracing Applications to Underexplored Metabolic Pathways

Stable isotope tracing using compounds like this compound is a powerful tool for elucidating metabolic pathways. nih.gov While fatty acid metabolism is a primary area of investigation, future research will likely see the expansion of these tracing studies to less characterized metabolic networks.

The deuterated palmitoleate moiety of this compound can be tracked as it is incorporated into various complex lipids, such as phospholipids, triglycerides, and cholesterol esters. mdpi.com This allows for the investigation of the dynamics of lipid synthesis, remodeling, and turnover in various cellular compartments and tissues. Future studies could focus on tracing the flux of palmitoleate through specific and less-explored branches of lipid metabolism, providing insights into their regulation in health and disease.

The application of stable isotope tracing with this compound is also expected to grow in the context of personalized medicine. By administering the tracer to individuals, it may be possible to assess patient-specific differences in lipid metabolism, which could inform the development of tailored dietary or therapeutic interventions. nih.gov

Furthermore, combining the use of this compound with other stable isotope tracers (e.g., ¹³C-labeled glucose or amino acids) in the same experiment will enable a more comprehensive understanding of the interplay between different metabolic pathways. nih.gov This multi-tracer approach can reveal how carbohydrate, protein, and lipid metabolism are integrated and regulated at a systemic level.

Integration with Multi-Omics Approaches for Holistic Biological Insights

To gain a comprehensive understanding of biological systems, it is increasingly necessary to integrate data from multiple "omics" platforms. The future of this compound research will involve the integration of lipidomics data, generated using this tracer, with genomics, transcriptomics, and proteomics. creative-proteomics.com

By combining lipidomics data with genomic information, researchers can identify genetic variants that influence the metabolism of palmitoleate and other fatty acids. nih.gov This can provide insights into the genetic basis of metabolic diseases. Integrating transcriptomic data (the study of all RNA molecules) can reveal how changes in gene expression regulate the enzymes and transporters involved in lipid metabolism.

Proteomics, the large-scale study of proteins, can be used to quantify the levels of enzymes and other proteins that directly interact with and metabolize lipids. nih.gov By correlating changes in the abundance of these proteins with the metabolic fate of this compound, researchers can gain a more complete picture of the regulatory networks that control lipid homeostasis. multi-omicsfacility.com

This multi-omics approach will provide a more holistic view of how perturbations in lipid metabolism, as traced by this compound, are connected to changes at the gene, transcript, and protein levels. frontiersin.org This integrated understanding is crucial for unraveling the complex mechanisms underlying metabolic diseases and for the identification of novel therapeutic targets. mdpi.com

Automation and Miniaturization of Analytical Methods for High-Throughput Research

The demand for analyzing large numbers of samples in metabolic research necessitates the development of automated and miniaturized analytical methods. Future research involving this compound will benefit significantly from these technological advancements, which promise to increase throughput, reduce costs, and improve reproducibility.

Automated sample preparation is a key area of development. Robotic systems are now available that can perform lipid extractions from various biological matrices, such as plasma and tissues, with high precision and minimal human intervention. nih.govaurorabiomed.com These automated workflows reduce the potential for human error and increase the number of samples that can be processed in a given time. palsystem.com The use of green solvents in these automated extraction protocols is also becoming more common, addressing environmental and safety concerns. doaj.org

Miniaturization of analytical platforms, often referred to as "lab-on-a-chip" technology, is another exciting frontier. nyu.edu These microfluidic devices can perform sample preparation and analysis on a very small scale, requiring minimal sample volumes and reagents. nih.gov Coupling these miniaturized systems with mass spectrometry has the potential to create highly sensitive and high-throughput analytical platforms for lipid analysis. nih.gov

The development of portable and handheld mass spectrometers could also transform the field, enabling real-time metabolic analysis in diverse settings, from the clinic to the field. nih.gov These miniaturized instruments, when coupled with simplified sample introduction techniques, could allow for rapid screening and monitoring of lipid metabolism using tracers like this compound. acs.org

Q & A

Q. What are the critical considerations for synthesizing and characterizing Ethyl Palmitoleate-d5 in isotopic purity?

Methodological Answer: Synthesis requires deuterium incorporation at specific positions (e.g., C-9 and C-10 in palmitoleate) using catalytic deuteration or enzymatic methods. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium placement and gas chromatography-mass spectrometry (GC-MS) to assess isotopic purity (>98%). Researchers must validate synthetic routes with controls to avoid isotopic scrambling, which can skew metabolic tracing results .

Q. How does deuterium labeling in this compound affect its stability in long-term lipidomics studies?

Methodological Answer: Deuterium labeling reduces metabolic lability compared to non-deuterated analogs, but researchers must account for potential isotope effects (e.g., altered enzyme kinetics). Stability tests under varying pH, temperature, and storage conditions (e.g., −80°C vs. room temperature) should precede experimental use. Data normalization against internal standards (e.g., heptadecanoic acid-d3) is critical to mitigate batch-to-batch variability .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions provides high specificity. Sample preparation should include lipid extraction (Folch method) and derivatization (e.g., pentafluorobenzyl esters) to enhance ionization efficiency. Calibration curves must span physiological ranges (0.1–100 µM), with validation for matrix effects using spike-and-recovery assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported metabolic flux rates across different model systems?

Methodological Answer: Discrepancies often arise from differences in cell type (e.g., hepatocytes vs. adipocytes), isotopic dilution effects, or tracer administration methods (bolus vs. continuous infusion). To reconcile data, use compartmental modeling (e.g., SAAM II software) to adjust for intracellular metabolite pools. Cross-validate findings with kinetic同位素效应 (KIE) studies and parallel experiments using ¹³C-labeled analogs .

Q. What experimental design principles minimize confounding variables when studying this compound’s role in lipid signaling pathways?

Methodological Answer: Employ a factorial design with controls for:

  • Endogenous background : Use knock-out models (e.g., Δ6-desaturase-deficient cells) to isolate deuterated compound effects.
  • Tracer equilibration : Pre-incubate cells with deuterium-free media to establish steady-state conditions.
  • Dose-response relationships : Test multiple concentrations (1–50 µM) to distinguish pharmacological vs. physiological effects. Statistical power analysis (α=0.05, β=0.2) ensures sample adequacy .

Q. How do researchers address isotopic interference when co-administering this compound with other deuterated lipids in tracer studies?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) to differentiate isotopic clusters (e.g., this compound vs. d4 analogs). Computational tools like XCMS Online can deconvolute overlapping peaks. Additionally, staggered dosing (time-delayed administration) and kinetic modeling isolate turnover rates for individual lipids .

Q. What strategies validate the specificity of this compound in tracing fatty acid elongation/desaturation pathways?

Methodological Answer: Combine tracer studies with genetic (siRNA knockdown of elongase/desaturase enzymes) and pharmacological inhibitors (e.g., thioesterase inhibitors). Data triangulation via flux balance analysis (FBA) and correlation with transcriptomic data (e.g., SCD1 expression) strengthens mechanistic insights. Negative controls with non-deuterated palmitoleate are essential .

Data Analysis & Reproducibility

Q. How should researchers handle batch effects in large-scale lipidomics datasets involving this compound?

Methodological Answer: Implement normalization using quality control (QC) samples injected at regular intervals. Algorithms like ComBat or EigenMS correct for technical variability. Metadata annotation (MIAME standards) must detail batch IDs, instrument parameters, and operator information to enable reproducibility audits .

Q. What statistical frameworks are suitable for analyzing time-resolved this compound incorporation data?

Methodological Answer: Mixed-effects models (e.g., linear regression with random intercepts for biological replicates) account for intra- and inter-subject variability. Bayesian hierarchical models are preferred for sparse datasets. Open-source tools like MetaboAnalyst 5.0 streamline pathway enrichment analysis .

Ethical & Reporting Standards

Q. How do researchers ensure ethical compliance when using this compound in animal studies?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Justify deuterium use via 3Rs principles (Replacement, Reduction, Refinement). For human studies, disclose deuterium exposure limits (<0.1% body weight) in informed consent forms, per FDA guidelines .

Q. What metadata is essential for publishing this compound-related findings in compliance with FAIR principles?

Methodological Answer: Include:

  • Chemical identifiers : CAS number, InChIKey.
  • Synthetic protocols : Detailed reaction conditions, purification steps.
  • Analytical validation : LOD/LOQ, CV% for reproducibility.
    Data repositories like Metabolomics Workbench or ChEBI ensure long-term accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.